molecular formula C11H6Cl2N2O3S2 B13124754 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone

Cat. No.: B13124754
M. Wt: 349.2 g/mol
InChI Key: HHQUWLFCWGRHNJ-UHFFFAOYSA-N
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Description

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a nitro group and a dichlorophenylthio group

Preparation Methods

The synthesis of 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Dichlorophenylthio Group: This step involves the reaction of the thiazole derivative with 2,6-dichlorophenylthiol in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various bases and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The dichlorophenylthio group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives with nitro and dichlorophenylthio groups. Compared to these compounds, 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:

  • 1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
  • 1-(5-((2,6-Dichlorophenyl)thio)-4-aminothiazol-2-yl)ethanone

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C11H6Cl2N2O3S2

Molecular Weight

349.2 g/mol

IUPAC Name

1-[5-(2,6-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-8-6(12)3-2-4-7(8)13/h2-4H,1H3

InChI Key

HHQUWLFCWGRHNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(S1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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